molecular formula C26H38O7 B14640625 Butyl 2-methylprop-2-enoate;2-hydroxyethyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene CAS No. 55854-33-6

Butyl 2-methylprop-2-enoate;2-hydroxyethyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene

Cat. No.: B14640625
CAS No.: 55854-33-6
M. Wt: 462.6 g/mol
InChI Key: UXERYWPJIPVAKD-UHFFFAOYSA-N
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Description

The compound “Butyl 2-methylprop-2-enoate; 2-hydroxyethyl 2-methylprop-2-enoate; 2-methylprop-2-enoic acid; styrene” is a combination of several chemical entities, each with unique properties and applications. These compounds are commonly used in the production of polymers, resins, and other industrial materials. They are known for their versatility and are widely utilized in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for these compounds often involve large-scale chemical reactors and continuous processing techniques to ensure high yield and purity. The use of catalysts, temperature control, and purification steps are critical to the efficiency and quality of the final products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: These compounds can undergo oxidation reactions, often resulting in the formation of corresponding acids or ketones.

    Reduction: Reduction reactions can convert these compounds into alcohols or alkanes.

    Substitution: Substitution reactions, such as halogenation, can introduce new functional groups into the molecules.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Sulfuric acid, iron oxide.

Major Products

    Butyl 2-methylprop-2-enoate: Can form butyl acrylate upon polymerization.

    2-hydroxyethyl 2-methylprop-2-enoate: Can form hydrogels used in contact lenses.

    2-methylprop-2-enoic acid: Can form methacrylic acid derivatives.

    Styrene: Can form polystyrene upon polymerization.

Mechanism of Action

The mechanism of action for these compounds varies depending on their application. For example, in polymerization reactions, the vinyl groups in these compounds undergo free radical polymerization to form long polymer chains. The molecular targets and pathways involved include the initiation, propagation, and termination steps of the polymerization process.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methylprop-2-enoate
  • Ethyl 2-methylprop-2-enoate
  • Propyl 2-methylprop-2-enoate

Uniqueness

The uniqueness of these compounds lies in their specific functional groups, which confer distinct chemical properties and reactivity. For instance, the presence of the hydroxyethyl group in 2-hydroxyethyl 2-methylprop-2-enoate enhances its hydrophilicity, making it suitable for hydrogel formation. Similarly, the vinyl group in styrene allows for easy polymerization into polystyrene, a widely used plastic.

These compounds’ versatility and wide range of applications make them valuable in various fields of research and industry.

Properties

CAS No.

55854-33-6

Molecular Formula

C26H38O7

Molecular Weight

462.6 g/mol

IUPAC Name

butyl 2-methylprop-2-enoate;2-hydroxyethyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene

InChI

InChI=1S/C8H14O2.C8H8.C6H10O3.C4H6O2/c1-4-5-6-10-8(9)7(2)3;1-2-8-6-4-3-5-7-8;1-5(2)6(8)9-4-3-7;1-3(2)4(5)6/h2,4-6H2,1,3H3;2-7H,1H2;7H,1,3-4H2,2H3;1H2,2H3,(H,5,6)

InChI Key

UXERYWPJIPVAKD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(=C)C.CC(=C)C(=O)O.CC(=C)C(=O)OCCO.C=CC1=CC=CC=C1

Related CAS

55854-33-6

Origin of Product

United States

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